2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate
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Overview
Description
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate is a complex organic compound with a molecular formula of C25H18N2O7S . This compound belongs to the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves multiple steps, starting with the preparation of the benzothiazine core. The key steps include:
Formation of the Benzothiazine Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Benzoylation: The benzoyl group is added through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the benzothiazine derivative with 3,4-dimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzothiazine derivatives .
Scientific Research Applications
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-nitrobenzoate: Similar structure but with a nitro group instead of the dimethoxy groups.
N-(2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide: Contains a methylphenoxy group instead of the dimethoxybenzoate group.
Uniqueness
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxybenzoate group enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C27H23NO7S |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H23NO7S/c1-4-16-28-24(25(29)18-10-6-5-7-11-18)26(20-12-8-9-13-23(20)36(28,31)32)35-27(30)19-14-15-21(33-2)22(17-19)34-3/h4-15,17H,1,16H2,2-3H3 |
InChI Key |
UEIRXGVWSGLAHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(N(S(=O)(=O)C3=CC=CC=C32)CC=C)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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